molecular formula C17H19N3 B10791961 cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate

cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate

Cat. No.: B10791961
M. Wt: 265.35 g/mol
InChI Key: HTCKHDNPSKTTMQ-IYBDPMFKSA-N
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Description

cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is a complex organic compound that features a unique structure combining a pyridine ring, a phenyl group, and a pyrrolo[3,4-c]pyrrole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate typically involves a multistep process. One common approach starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the phenyl and pyridine groups. The final step involves the formation of the bis-trifluoroacetate salt. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is unique due to its specific combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of both pyridine and phenyl groups, along with the pyrrolo[3,4-c]pyrrole core, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

(3aR,6aS)-5-(5-phenylpyridin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H19N3/c1-2-4-13(5-3-1)14-6-7-17(19-10-14)20-11-15-8-18-9-16(15)12-20/h1-7,10,15-16,18H,8-9,11-12H2/t15-,16+

InChI Key

HTCKHDNPSKTTMQ-IYBDPMFKSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C3=NC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1C2CN(CC2CN1)C3=NC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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